Cas no 5775-85-9 (4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide)

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide 化学的及び物理的性質
名前と識別子
-
- 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide
- 4-bromo-1,3-dimethylpyrazole;hydrobromide
- Z2235790808
- EN300-244944
- 5775-85-9
- 4-bromo-1,3-dimethyl-1H-pyrazolehydrobromide
- G82945
-
- MDL: MFCD29041192
- インチ: 1S/C5H7BrN2.BrH/c1-4-5(6)3-8(2)7-4;/h3H,1-2H3;1H
- InChIKey: DNBHTSYDZFJSHE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN(C)N=C1C.Br
計算された属性
- せいみつぶんしりょう: 255.90337g/mol
- どういたいしつりょう: 253.90542g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 86.5
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-244944-0.1g |
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide |
5775-85-9 | 95% | 0.1g |
$19.0 | 2024-06-19 | |
Biosynth | FAA77585-500 mg |
4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide |
5775-85-9 | 500MG |
$330.00 | 2023-01-04 | ||
Biosynth | FAA77585-5000 mg |
4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide |
5775-85-9 | 5g |
$1,750.00 | 2023-01-04 | ||
Enamine | EN300-244944-0.25g |
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide |
5775-85-9 | 95% | 0.25g |
$19.0 | 2024-06-19 | |
Biosynth | FAA77585-250 mg |
4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide |
5775-85-9 | 250MG |
$207.50 | 2023-01-04 | ||
Enamine | EN300-244944-2.5g |
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide |
5775-85-9 | 95% | 2.5g |
$32.0 | 2024-06-19 | |
Biosynth | FAA77585-100 mg |
4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide |
5775-85-9 | 100MG |
$110.00 | 2023-01-04 | ||
Enamine | EN300-244944-10g |
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide |
5775-85-9 | 95% | 10g |
$101.0 | 2023-09-15 | |
Enamine | EN300-244944-1g |
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide |
5775-85-9 | 95% | 1g |
$19.0 | 2023-09-15 | |
1PlusChem | 1P01AV8V-5g |
4-BROMO-1,3-DIMETHYL-1H-PYRAZOLE HYDROBROMIDE |
5775-85-9 | 95% | 5g |
$61.00 | 2025-03-19 |
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
4-bromo-1,3-dimethyl-1H-pyrazole hydrobromideに関する追加情報
4-Bromo-1,3-Dimethyl-1H-Pyrazole Hydrobromide (CAS No. 5775-85-9)
4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide, with the CAS number 5775-85-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The presence of bromine substituents and methyl groups in its structure contributes to its unique chemical properties and reactivity.
The molecular structure of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide is characterized by a pyrazole ring with bromine at the 4-position and methyl groups at the 1 and 3 positions. The hydrobromide salt form indicates that the compound exists as a bromide ion pair, which is common for compounds with acidic protons. This structural arrangement makes it a versatile building block in organic synthesis, particularly in the development of bioactive molecules.
Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of various bioactive agents. For instance, researchers have explored its role in the construction of heterocyclic frameworks that exhibit anti-inflammatory, antitumor, and antimicrobial activities. The ability of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide to undergo nucleophilic substitution reactions due to the presence of bromine substituents has been exploited in developing novel drug candidates.
In terms of synthesis, this compound can be prepared through various methods, including the reaction of 1,3-dimethylpyrazole with brominating agents under specific conditions. The choice of synthetic pathway depends on factors such as yield optimization and purity requirements. Recent advancements in catalytic methods have further streamlined its production, making it more accessible for large-scale applications.
The physical properties of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide include a melting point around 200°C and a solubility profile that makes it suitable for use in both organic and aqueous environments. Its stability under various reaction conditions has been thoroughly investigated, ensuring its reliability as an intermediate in complex chemical transformations.
From an application standpoint, this compound has found utility in diverse areas such as agrochemicals, materials science, and medicinal chemistry. In agrochemicals, it has been used as a precursor for herbicides and fungicides due to its ability to modulate plant growth regulators. In materials science, its incorporation into polymer frameworks has led to enhanced thermal stability and mechanical properties.
In medicinal chemistry, the exploration of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide as a lead compound has opened new avenues for drug discovery. Its ability to interact with biological targets such as kinases and receptors has been validated through in vitro assays. Recent studies have demonstrated its potential as an inhibitor of certain enzymes associated with neurodegenerative diseases.
The environmental impact of this compound has also been a topic of interest. Researchers have evaluated its biodegradability and toxicity profiles to ensure sustainable practices in its production and use. Findings indicate that under controlled conditions, it undergoes efficient biodegradation without posing significant risks to aquatic ecosystems.
In conclusion, 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide (CAS No. 5775-85-9) stands out as a valuable compound with multifaceted applications across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application studies, underscore its importance in modern chemical research.
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